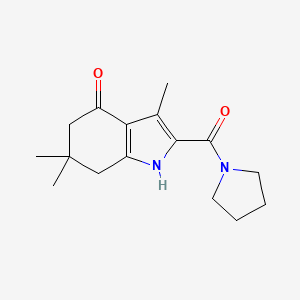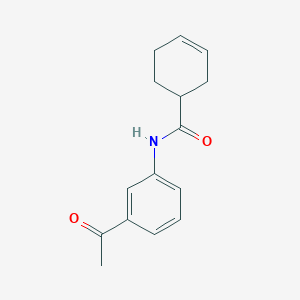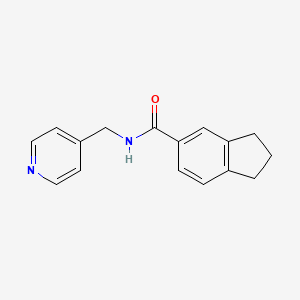
N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide, also known as PIM447, is a small molecule inhibitor of PIM kinases. PIM kinases are a family of serine/threonine kinases that play a crucial role in cell proliferation, survival, and differentiation. The overexpression of PIM kinases has been linked to the development and progression of various types of cancer. PIM447 has been shown to inhibit the activity of PIM kinases, leading to the suppression of tumor growth and proliferation.
Wirkmechanismus
PIM kinases play a crucial role in cell survival and proliferation by regulating various downstream signaling pathways. N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide inhibits the activity of PIM kinases by binding to the ATP-binding site of the kinase domain. This leads to the suppression of downstream signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation. The inhibition of PIM kinases by N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide also leads to the activation of the tumor suppressor protein p53, which is known to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide has been shown to have potent antitumor activity in preclinical models of cancer. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the efficacy of other anticancer agents. N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide has also been shown to have a favorable safety profile, with no significant toxicity observed in preclinical studies. However, further studies are needed to evaluate the long-term safety and efficacy of N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide in clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide is its potent antitumor activity in preclinical models of cancer. It has also been shown to enhance the efficacy of other anticancer agents, making it a promising candidate for combination therapy. However, one of the limitations of N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide is its specificity for PIM kinases, which may limit its efficacy in cancers that do not overexpress PIM kinases. In addition, further studies are needed to evaluate the long-term safety and efficacy of N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide in clinical trials.
Zukünftige Richtungen
There are several future directions for the development of N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide. One of the main directions is the evaluation of its safety and efficacy in clinical trials. Several clinical trials are currently underway to evaluate the safety and efficacy of N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide in various types of cancer. Another future direction is the development of combination therapies with N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide and other anticancer agents. The combination of N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide with other agents that target downstream signaling pathways may enhance its efficacy and overcome the limitations of its specificity for PIM kinases. Finally, the identification of biomarkers that can predict the response to N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide may help to identify patients who are most likely to benefit from this therapy.
Synthesemethoden
The synthesis of N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide involves the condensation of 4-bromomethylpyridine with 2,3-dihydro-1H-indene-5-carboxamide in the presence of a base. The resulting product is then purified and characterized using various spectroscopic techniques. The synthesis of N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide has been reported in several research articles, and it is considered a relatively simple and efficient process.
Wissenschaftliche Forschungsanwendungen
N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth and proliferation of various types of cancer cells, including leukemia, lymphoma, prostate cancer, and pancreatic cancer. N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide has also been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy. In addition, N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for the elimination of cancer cells.
Eigenschaften
IUPAC Name |
N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c19-16(18-11-12-6-8-17-9-7-12)15-5-4-13-2-1-3-14(13)10-15/h4-10H,1-3,11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSCXGJJBGKNTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-methoxy-3-(4-methoxyphenyl)phenyl]-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7454889.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 4-(methylsulfanyl)-2-(phenylformamido)butanoate](/img/structure/B7454890.png)
![1-[2-(4-Tert-butylphenoxy)ethyl]imidazole](/img/structure/B7454898.png)
![2-(2',5'-dioxospiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,4'-imidazolidine]-1'-yl)-N-methyl-N-propan-2-ylacetamide](/img/structure/B7454903.png)
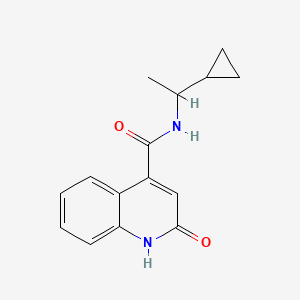

![4-[2-[3-(4-Fluorophenyl)-5-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methylsulfanyl]-1,2,4-triazol-4-yl]ethyl]morpholine](/img/structure/B7454948.png)
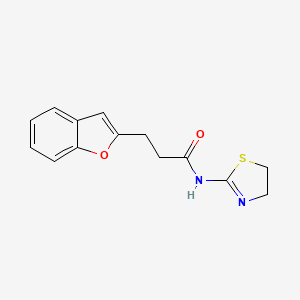
![2-[[2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]-N-(2-phenylethyl)benzamide](/img/structure/B7454965.png)
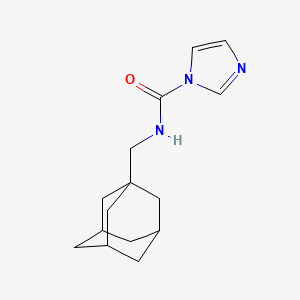
![N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide](/img/structure/B7454975.png)
